molecular formula C24H18O3 B14501905 7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one CAS No. 63455-94-7

7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one

Cat. No.: B14501905
CAS No.: 63455-94-7
M. Wt: 354.4 g/mol
InChI Key: MNEGZWRWPVJDNO-UHFFFAOYSA-N
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Description

7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, may exhibit specific biological activities that are of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the flavonoid structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a quinone structure.

    Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form a saturated alkyl chain.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of saturated alkyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Use in the development of pharmaceuticals, cosmetics, and nutraceuticals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one would depend on its specific biological activity. Generally, flavonoids can interact with various molecular targets, including enzymes, receptors, and signaling pathways. They may exert their effects through antioxidant activity, modulation of enzyme activity, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A well-known flavonoid with antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid with similar biological activities.

    Naringenin: A flavonoid with potential anticancer properties.

Uniqueness

7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other flavonoids. Its prop-2-en-1-yl group, in particular, could influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

CAS No.

63455-94-7

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

7-hydroxy-2,3-diphenyl-8-prop-2-enylchromen-4-one

InChI

InChI=1S/C24H18O3/c1-2-9-18-20(25)15-14-19-22(26)21(16-10-5-3-6-11-16)23(27-24(18)19)17-12-7-4-8-13-17/h2-8,10-15,25H,1,9H2

InChI Key

MNEGZWRWPVJDNO-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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